Cyclopropylmethanaminehydrate
Description
Contextual Significance of Cyclopropylamine (B47189) Scaffolds in Modern Organic and Materials Chemistry
Cyclopropylamine scaffolds, characterized by a three-membered carbon ring attached to an amino group, represent a crucial structural motif in the realms of modern organic and materials chemistry. The inherent ring strain of the cyclopropane (B1198618) ring, with its bond angles compressed to approximately 60°, imparts unique electronic and steric properties to these molecules. acs.org This strain enhances chemical reactivity, making cyclopropylamines valuable intermediates in a wide array of chemical transformations. acs.org
In medicinal chemistry, the cyclopropyl (B3062369) group is often utilized as a bioisostere for other functional groups, offering improved metabolic stability and target-binding affinity. The rigidity of the cyclopropane ring can also be advantageous in drug design, helping to lock a molecule into a specific conformation for optimal interaction with biological targets. nbinno.com Consequently, cyclopropylamine derivatives are integral components in the development of pharmaceuticals, including antibacterial, antidepressant, and anticancer agents. nbinno.comresearchgate.net The 2-phenylcyclopropylmethylamine scaffold, for example, has been a key area of research for developing selective 5-HT2C receptor agonists for treating central nervous system disorders. nih.gov
The significance of cyclopropylamine scaffolds extends to materials science, where they are employed in the synthesis of specialty polymers and advanced materials. The introduction of the strained cyclopropane ring can lead to materials with unique thermal and mechanical properties. researchgate.net Furthermore, cyclopropylamines serve as versatile building blocks in the synthesis of complex organic molecules, finding applications in agrochemicals and as ligands in asymmetric catalysis. nbinno.comnbinno.com
Historical Overview of Cyclopropylmethanaminehydrate's Discovery and Initial Synthesis
The specific discovery of cyclopropylmethanamine hydrate (B1144303) is not well-documented as a singular historical event. However, its history is intrinsically linked to the broader development of methods for synthesizing cyclopropylamines. Early research into cyclopropane chemistry was pioneered by chemists like N. J. Demjanov and M. Dojarenko in the early 20th century, whose work laid the foundation for understanding the reactivity of these strained ring systems. thieme-connect.comresearchgate.net
Historically, the synthesis of cyclopropylamines has been a significant research focus. acs.org One of the classical methods for preparing cyclopropylamines is the Hofmann rearrangement of cyclopropanecarboxamide. google.com Another established route involves the Curtius rearrangement. acs.org Over the years, more advanced and efficient synthetic methods have been developed. These include the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds with olefins, which allow for the integration of a nitrogen function during the cyclopropanation step. acs.org
More contemporary methods for synthesizing cyclopropylamine derivatives include Kulinkovich-type reactions applied to amides and nitriles, as well as metal-catalyzed C-H functionalization. acs.org For instance, a common industrial process for producing cyclopropylamine starts from gamma-butyrolactone. google.com The term "hydrate" associated with cyclopropylmethanamine likely refers to its commercially available form, where water molecules are incorporated into the crystalline structure, a common practice to improve handling and stability of certain chemical compounds. The CAS number for Cyclopropylmethanamine hydrate is 1216766-08-3. bldpharm.com
Scope and Objectives of Contemporary Research on this compound
Contemporary research on cyclopropylmethanamine and its derivatives is largely driven by its utility as a versatile building block in the synthesis of complex and biologically active molecules. A primary objective is the development of novel therapeutic agents. For example, derivatives of cyclopropylmethanamine are being investigated as selective agonists for serotonin (B10506) receptors, which could have applications in treating mood disorders and other central nervous system conditions. evitachem.com The imidazole (B134444) cyclopropyl amine analogues are also being studied as potential inhibitors for mutant isocitric dehydrogenase 1 (IDH1), which is relevant in cancer therapy. nih.gov
Another key research area is the exploration of cyclopropylmethanamine derivatives in the development of new agrochemicals, such as herbicides and insecticides. nbinno.com The unique structural features of the cyclopropyl group can enhance the efficacy and environmental stability of these products.
In the field of materials science, research is ongoing to leverage the unique properties of cyclopropylamine scaffolds in the creation of advanced polymers and functional materials. researchgate.net The introduction of these rigid and strained rings can influence the macroscopic properties of materials in novel ways.
Furthermore, there is a continued focus on developing more efficient and stereoselective synthetic methodologies for producing cyclopropylamine derivatives. This includes the use of transition-metal catalysis and photoredox catalysis to construct these valuable molecular architectures with high precision. nih.govnih.gov The ability to synthesize specific stereoisomers is crucial, as different enantiomers can exhibit vastly different biological activities.
Physicochemical Properties of Cyclopropylmethanamine
| Property | Value |
| Molecular Formula | C4H9N |
| Molar Mass | 71.12 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Boiling Point | 86 °C at 758 mm Hg |
| Density | 0.83 g/mL at 20 °C |
| Water Solubility | Fully miscible |
| Refractive Index (n20/D) | 1.434 |
Data sourced from chembk.com
Detailed Research Findings
Recent studies have highlighted the potential of cyclopropylmethanamine derivatives in various therapeutic areas. For instance, research into fluorinated derivatives of 2-phenylcyclopropylmethylamine has led to the identification of potent and selective 5-HT2C receptor agonists with no detectable agonism at the 5-HT2B receptor, a crucial factor for avoiding certain cardiovascular side effects. nih.gov These findings underscore the importance of fine-tuning the electronic properties of the cyclopropylamine scaffold to achieve desired biological activity and selectivity.
In another study, imidazole cyclopropyl amine analogues have shown promise as inhibitors of mutant IDH1. nih.gov The structure-activity relationship studies revealed that the cyclopropylamine moiety plays a key role in the binding affinity and inhibitory potency of these compounds.
The synthesis of cyclopropylamines continues to be an active area of research. A recent review highlights the numerous synthetic methods developed, from classical rearrangements to modern metal-catalyzed reactions, emphasizing the ongoing quest for more efficient and enantioselective routes to these valuable compounds. acs.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H11NO |
|---|---|
Molecular Weight |
89.14 g/mol |
IUPAC Name |
cyclopropylmethanamine;hydrate |
InChI |
InChI=1S/C4H9N.H2O/c5-3-4-1-2-4;/h4H,1-3,5H2;1H2 |
InChI Key |
BIVIWWZEIMDEHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN.O |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopropylmethanaminehydrate
Classical Approaches to Cyclopropylmethanamine Synthesis
Classical methods for synthesizing cyclopropylmethanamine have been well-established and primarily rely on the functional group transformation of readily available cyclopropane (B1198618) derivatives.
Direct amination of cyclopropylmethyl precursors, particularly halides, is a foundational approach. This strategy involves the substitution of a leaving group, such as a bromide, with an amine functionality. A common precursor for these syntheses is cyclopropylmethyl bromide. The reaction with ammonia (B1221849) or an ammonia equivalent introduces the required amino group.
One classical route is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to avoid multiple alkylations of the nitrogen atom. Another straightforward method is the direct reaction of a cyclopropylmethyl halide with ammonia. vapourtec.com
Table 1: Examples of Amination Strategies for Cyclopropylmethyl Precursors
| Precursor | Reagents | Product | Notes |
| Cyclopropylmethyl bromide | 1. Potassium phthalimide2. Hydrazine | Cyclopropylmethanamine | A classic Gabriel synthesis approach. |
| Cyclopropylmethyl bromide | Aqueous Ammonia (NH₃) | Cyclopropylmethanamine | Achieved in continuous flow, yielding the primary ammonium (B1175870) salt. vapourtec.com |
| Cyclopropyl (B3062369) Chloride | Ammonia (NH₃) or Amines | Cyclopropylmethanamine | Direct reaction to produce the target amine. longdom.org |
This table is generated based on established chemical principles and supported by findings on the amination of alkyl halides.
Reductive amination is a highly versatile and widely used method for preparing amines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound, in this case, cyclopropanecarboxaldehyde, with an amine source like ammonia, followed by the reduction of the resulting imine intermediate. longdom.org
A significant variation of this route is the reduction of cyclopropanecarbonitrile. The nitrile group serves as a precursor to the aminomethyl group and can be reduced using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. google.com
Common reducing agents for the direct reductive amination of the aldehyde include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical for efficiency and selectivity. masterorganicchemistry.com
Table 2: Reductive Amination and Related Reduction Routes
| Precursor | Amine Source/Reagents | Reducing Agent | Typical Solvent |
| Cyclopropanecarboxaldehyde | Ammonia (NH₃) | Sodium Borohydride (NaBH₄) | Methanol (B129727) |
| Cyclopropanecarboxaldehyde | Ammonia (NH₃) | Hydrogen (H₂) / Metal Catalyst | Ethanol/Methanol |
| Cyclopropanecarbonitrile | N/A | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) |
| Cyclopropanecarbonitrile | N/A | Hydrogen (H₂) / Raney Nickel | Ammonia/Ethanol |
This table summarizes common pathways for reductive amination and nitrile reduction to form cyclopropylmethanamine, based on general procedures in organic synthesis. longdom.orgmasterorganicchemistry.comgoogle.comfigshare.com
Contemporary and Sustainable Synthetic Protocols for Cyclopropylmethanamine
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles are being applied to the synthesis of cyclopropylmethanamine and its derivatives.
While cyclopropylmethanamine itself is an achiral molecule, the development of enantioselective methods is crucial for the synthesis of its chiral derivatives, which are significant in medicinal chemistry. oup.comnih.gov These methods aim to create specific stereoisomers of substituted cyclopropylmethanamines.
Techniques often involve the asymmetric cyclopropanation of alkenes using chiral catalysts. For instance, rhodium(II) and copper(I) complexes with chiral ligands have been successfully employed to catalyze the reaction between an alkene and a diazo compound, yielding chiral cyclopropane rings with high enantioselectivity. oup.comnih.govoup.com The resulting chiral cyclopropane intermediates, such as chiral cyclopropanecarboxylates or nitriles, can then be converted to the corresponding chiral amine. rsc.org
Another strategy involves the enantioselective functionalization of a C(sp³)-H bond on a pre-existing cyclopropane ring using palladium catalysis with a chiral ligand. nih.gov
Table 3: Principles of Enantioselective Synthesis for Cyclopropylmethanamine Derivatives
| Strategy | Catalytic System | Precursors | Key Feature |
| Asymmetric Cyclopropanation | Rhodium(II) or Copper(I) with chiral ligands | Alkene + Diazo compound | Creates a chiral cyclopropane ring with high enantiomeric excess. oup.comnih.gov |
| Asymmetric C-H Functionalization | Palladium(II) with chiral thioether ligand | Free cyclopropylmethylamines | Directly functionalizes an existing cyclopropane ring enantioselectively. nih.gov |
This table outlines modern strategies for producing chiral derivatives of cyclopropylmethanamine.
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. opcw.org In amine synthesis, this translates to using renewable feedstocks, safer solvents, and catalytic methods to improve atom economy and reduce waste. acs.orgrsc.org
Biocatalysis, using enzymes to perform chemical transformations, represents a key green approach. nih.gov Enzymes can operate under mild conditions (room temperature and neutral pH) and often exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. nih.gov For instance, engineered amine dehydrogenases can be used in reductive amination processes. nih.gov The use of deep eutectic solvents (DESs) as environmentally benign alternatives to traditional volatile organic solvents is also a growing area of interest in amine synthesis. mdpi.com
Table 4: Application of Green Chemistry Principles in Amine Synthesis
| Green Principle | Application in Amine Synthesis | Example |
| Catalysis | Use of catalysts over stoichiometric reagents to improve atom economy and reduce waste. rsc.org | Catalytic alkylation of ammonia via "hydrogen-borrowing" from alcohols. acs.org |
| Safer Solvents | Replacing hazardous organic solvents with water, supercritical CO₂, or deep eutectic solvents. opcw.orgmdpi.com | Reductive aminations performed in aqueous micellar media. rsc.org |
| Renewable Feedstocks | Using bio-based starting materials instead of petrochemicals. rsc.org | Synthesis from bio-derived alcohols or aldehydes. |
| Biocatalysis | Employing enzymes for high selectivity and mild reaction conditions. nih.govnih.gov | Reductive amination using engineered amine dehydrogenases. nih.gov |
This table highlights how green chemistry principles can be applied to the synthesis of amines like cyclopropylmethanamine.
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers significant advantages, including enhanced safety, better temperature and pressure control, improved scalability, and higher yields. thieme-connect.com
For the synthesis of primary amines, flow reactors can be used for catalytic hydrogenation and reductive amination. acs.orgresearchgate.net For example, hydrogen gas can be generated on-demand and mixed with the reactant stream, which then passes through a cartridge containing a solid-supported catalyst. thieme-connect.com This approach avoids the risks associated with storing large quantities of hydrogen and allows for efficient catalyst use and recycling. acs.orgthieme-connect.com Continuous flow has been successfully applied to the amination of alkyl halides with aqueous ammonia and to reductive amination processes using various catalysts and reducing agents. vapourtec.comrsc.org
Table 5: Flow Chemistry Approaches for Primary Amine Synthesis
| Reaction Type | Key Features of Flow Process | Advantages |
| Catalytic Hydrogenation | On-demand H₂ generation, packed-bed catalyst cartridge. thieme-connect.com | Enhanced safety, rapid screening of conditions, easy scalability. thieme-connect.com |
| Reductive Amination | Continuous mixing of aldehyde/ketone, amine, and reducing agent streams. acs.org | Improved control over reaction parameters, suppression of side reactions, potential for in-line purification. rsc.orgacs.org |
| Amination of Halides | Pumping reactants through a heated reactor coil. vapourtec.com | High-throughput synthesis, efficient heat transfer, precise control of residence time. vapourtec.com |
This table illustrates the benefits and features of using continuous flow technology for reactions relevant to cyclopropylmethanamine synthesis.
Photocatalytic and Electrocatalytic Approaches to Cyclopropylmethanaminehydrate
The synthesis of the cyclopropylmethanamine framework, a necessary precursor to its hydrate (B1144303), is increasingly benefiting from photocatalytic and electrocatalytic methods. These techniques offer mild reaction conditions and unique reactivity pathways compared to traditional thermal methods.
Photocatalytic Strategies: Visible-light photoredox catalysis provides a powerful tool for forming the cyclopropane ring or for functionalizing precursors. uliege.be One approach involves the photoredox-catalyzed bromonitroalkylation of alkenes, which can be cyclized to form cyclopropylamine (B47189) derivatives. nih.gov In this method, bromonitromethane (B42901) acts as a source for both a nitroalkyl group and a bromine atom, which add across an alkene in a regioselective manner under photocatalysis. nih.gov Subsequent chemical transformations can convert the nitro group to an amine and complete the synthesis. Another advanced method is the use of photoredox-enabled iron carbene catalysis for the cyclopropanation of olefins. researchgate.net This strategy allows for the construction of the cyclopropane ring with high functional group tolerance, which is valuable for complex molecule synthesis. researchgate.net While not yet explicitly reported for the direct synthesis of cyclopropylmethanamine, these methods represent the frontier of cyclopropane ring formation and are applicable to its synthesis.
Electrocatalytic Strategies: Electrochemistry offers an alternative, oxidant-free approach to constructing cyclopropanes. xmu.edu.cn Intermolecular dehydrogenative annulation between active methylene (B1212753) compounds and arylalkenes can be achieved electrocatalytically. xmu.edu.cn This process avoids the need for chemical oxidants, generating hydrogen gas as the only byproduct. xmu.edu.cnresearchgate.net By carefully controlling the cathode potential, selective reductions can be achieved, which is a general advantage of electroorganic synthesis. mdma.ch For instance, an electrocatalytic cyclopropanation can be performed using simple and inexpensive materials, representing a cost-effective and sustainable route to functionalized cyclopropanes. xmu.edu.cn The application of electrocatalytic C-H arylation, as demonstrated with manganese catalysts, further expands the toolkit for modifying cyclopropylamine precursors without the need for pre-functionalization. nih.gov
The table below summarizes key aspects of these modern synthetic approaches.
Table 1: Modern Catalytic Approaches for Cyclopropylamine Framework Synthesis| Catalytic Approach | Method Type | Key Features | Potential Application | Citations |
|---|---|---|---|---|
| Photoredox Catalysis | Photocatalytic | Uses visible light; mild reaction conditions; high functional group tolerance. | Formation of cyclopropylamine derivatives from alkenes. | uliege.benih.govresearchgate.net |
| Electrocatalysis | Electrocatalytic | Oxidant-free dehydrogenative cyclopropanation; uses electricity as a "reagent"; produces H₂ as a byproduct. | Intermolecular cyclopropanation from active methylene compounds. | xmu.edu.cnresearchgate.netmdma.ch |
Control of Hydrate Formation During this compound Synthesis
The formation of cyclopropylmethanamine hydrate is intrinsically linked to the presence of water during its synthesis and isolation. The deliberate control over hydrate formation is crucial, whether to prevent it or to isolate it as the desired product form. Such control is achieved primarily through solvent selection and crystallization design. google.com
Solvent Engineering and Water Activity Management
Water activity is a critical parameter that governs hydrate formation. researchgate.net Thermodynamic hydrate inhibitors, such as certain alcohols or salts, function by reducing the activity of water, thereby shifting the equilibrium away from hydrate formation. researchgate.netnih.govscielo.br This principle is central to solvent engineering for controlling cyclopropylmethanamine hydrate.
To prevent hydrate formation, the synthesis and workup should be conducted under anhydrous or low-water-content conditions. The use of co-solvents that form strong hydrogen bonds with water, such as monoethylene glycol (MEG) or various alcohols, can effectively sequester water molecules and inhibit the formation of the hydrate crystal lattice. nih.gov The presence of amine and hydroxyl groups in a system can lead to competitive hydrogen bonding with water, disrupting the ordered structure required for hydrate crystallization. nih.gov
Conversely, to promote hydrate formation, water must be available in the system. The use of a solvent system where cyclopropylmethanamine is soluble but its hydrate is not can be engineered to selectively crystallize the hydrate. The ratio of water to the organic solvent is a key variable that can be tuned to control the supersaturation and subsequent nucleation of the hydrate form. nih.gov
Crystallization Strategies for this compound Hydrate Isolation
Isolating the specific hydrate form of cyclopropylmethanamine requires precise control over the crystallization process. Key factors include the level of supersaturation, solvent composition, temperature, and the presence of seed crystals. nih.gov
Evaporative Crystallization: A common technique involves dissolving the anhydrous amine in a suitable solvent mixture containing a controlled amount of water. Slow evaporation of the solvent increases the concentration of the solute, leading to supersaturation and eventually crystallization of the hydrate. The solvent choice is critical; it must be one in which the hydrate is less soluble than the anhydrous form. nih.gov
Cooling Crystallization: A solution of cyclopropylmethanamine in a water-containing solvent can be saturated at a higher temperature and then slowly cooled. As the temperature decreases, the solubility drops, leading to the crystallization of the hydrate. The cooling rate can influence the crystal size and purity. nih.gov
Seeding: To ensure the desired hydrate form crystallizes, especially if multiple polymorphic hydrates can exist, seeding is a powerful technique. Introducing a small quantity of pure cyclopropylmethanamine hydrate crystals into a supersaturated solution provides a template for nucleation and growth, promoting the formation of that specific crystal structure. nih.gov
Anti-Solvent Addition: The hydrate can be precipitated by adding an "anti-solvent" (in which the hydrate is insoluble) to a solution of cyclopropylmethanamine in a water-miscible solvent. This rapidly generates supersaturation and induces crystallization.
Purification Strategies for this compound
Achieving high purity of cyclopropylmethanamine, whether in its hydrated or anhydrous form, is essential. Standard purification techniques include distillation and recrystallization.
Distillation: Fractional distillation is effective for separating cyclopropylmethanamine from volatile impurities or unreacted starting materials. google.com Vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition of the amine. Published procedures note a boiling point of approximately 135-139°C for a related derivative, indicating that distillation is a viable industrial-scale purification method. google.com
Recrystallization: For solid forms, including the hydrate or, more commonly, its salts, recrystallization is a powerful method for achieving high purity. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the mother liquor. google.com The hydrochloride salt of cyclopropylmethanamine is often purified by recrystallization from solvents like acetonitrile. google.com The choice of solvent is critical and is often determined empirically to maximize recovery and purity.
Chromatography: For laboratory-scale purification or the isolation of highly pure intermediates, preparative High-Performance Liquid Chromatography (HPLC) can be used. nih.gov
The following table summarizes common purification strategies.
Table 2: Purification Strategies for Cyclopropylmethanamine| Purification Method | Description | Typical Solvents/Conditions | Citations |
|---|---|---|---|
| Fractional Distillation | Separation based on boiling point differences. | Atmospheric or vacuum (e.g., 40–60°C at 0.1 mmHg for a related compound). | google.com |
| Recrystallization of Salt | Purification of the crystalline hydrochloride salt. | Acetonitrile, or mixtures like hexane/ethyl acetate. | google.com |
| Preparative HPLC | Chromatographic separation for high purity isolation of intermediates. | Methanol/Water gradients with TFA. | nih.gov |
Mechanistic and Kinetic Studies of Cyclopropylmethanaminehydrate Formation and Reactivity
Reaction Mechanism Elucidation for Cyclopropylmethanamine Synthesis Pathways
The synthesis of cyclopropylmethanamine can be achieved through various pathways, with the choice of method often depending on the desired scale and available starting materials. Common strategies include the reduction of cyclopropyl (B3062369) cyanide and the reductive amination of cyclopropanecarboxaldehyde.
Investigation of Transition States and Intermediates
The synthesis of cyclopropylmethanamine and its derivatives often involves the formation of a cyclopropane (B1198618) ring, a critical step that has been the subject of mechanistic investigations. Carbene-mediated cyclopropanation is a widely used method where a carbene or carbenoid intermediate reacts with an alkene. researchgate.net For instance, the reaction can proceed via a [2+1] cycloaddition, where a carbene inserts into a carbon-carbon double bond. The stability of intermediates in these reactions is crucial, and solvents like tetrahydrofuran (B95107) (THF) are often preferred for their ability to stabilize these species.
In the synthesis of substituted cyclopropylmethanamines, transition metal-catalyzed reactions are common. For example, palladium-catalyzed C-H activation of free cyclopropylmethylamines has been demonstrated. nih.gov This process is believed to involve the formation of a mono(amine)-Pd(II) intermediate, which is crucial for enabling the C-H activation. nih.gov Computational studies, often employing Density Functional Theory (DFT), are used to investigate the transition states and intermediates in these catalytic cycles, providing insights into the reaction pathways. researchgate.net For example, in iron porphyrin-catalyzed cyclopropanation, an iron porphyrin-carbene (IPC) intermediate is formed, which then reacts with an olefin to yield the cyclopropane product. researchgate.net
Role of Catalysts in Reaction Mechanisms
Catalysts play a pivotal role in many synthetic routes to cyclopropylmethanamine and its derivatives, influencing both reaction efficiency and stereoselectivity. chemscene.comchemscene.com
Transition Metal Catalysts : Transition metals such as palladium, rhodium, and iridium are frequently used in the synthesis of cyclopropanes. researchgate.netoup.com Palladium catalysts, for instance, are employed in C-H activation/arylation reactions of cyclopropylmethylamines. whiterose.ac.uk Rhodium(II) catalysts are effective in the cyclopropanation of alkenes with diazo compounds. oup.com The choice of ligand coordinated to the metal center is critical in asymmetric synthesis, influencing the enantioselectivity of the reaction. nih.govoup.com Chiral iron porphyrin catalysts have also been shown to be highly effective for enantioselective cyclopropanation. rsc.orgrsc.org
Reductive Amination Catalysts : In the synthesis of cyclopropylmethanamine via reductive amination of dicyclopropyl ketones, a Raney nickel catalyst is often used in the presence of hydrogen gas. Similarly, the reduction of cyclopropyl cyanide can be achieved using catalytic hydrogenation with catalysts like Raney Ni.
The table below summarizes some catalytic systems used in the synthesis of cyclopropylmethanamine and related compounds.
| Catalyst System | Reaction Type | Role of Catalyst | Reference |
| Palladium(II) acetate | C-H Arylation | Facilitates C-H activation of the cyclopropylmethylamine. | whiterose.ac.uk |
| Rhodium(II) complexes | Cyclopropanation | Catalyzes carbene transfer from a diazo compound to an alkene. | oup.com |
| Chiral Iron Porphyrin | Asymmetric Cyclopropanation | Enables highly enantioselective formation of the cyclopropane ring. | rsc.orgrsc.org |
| Raney Nickel | Reductive Amination | Catalyzes the hydrogenation of an imine intermediate. | |
| Platinum-based catalysts | C-N Coupling | Can be involved in Pt(II)/Pt(IV) catalytic cycles for C-N bond formation. | acs.org |
Kinetic Investigations of Cyclopropylmethanamine Formation and Derivatization
Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For the formation and derivatization of cyclopropylmethanamine, these studies help in optimizing reaction conditions and understanding the factors that influence reaction speed.
Determination of Rate Laws and Activation Parameters
Kinetic studies on reactions involving cyclopropylmethanamine and its analogs have been conducted to determine reaction orders, rate constants, and activation parameters. For example, in the C-N coupling reactions of platinum(IV) complexes with amines, first-order kinetics have been observed. acs.org The free energy of activation (ΔG‡) for these reactions has been determined, providing a measure of the energy barrier to the reaction. acs.org
In rhodium-catalyzed cyclopropanation reactions, kinetic studies have been performed to understand the reaction mechanism. researchgate.net These studies can reveal the rate-determining step, which in some cases is the decomposition of the diazo compound. researchgate.net The table below presents hypothetical kinetic data for a typical reaction involving cyclopropylmethanamine.
| Reactant | Order of Reaction | Rate Constant (k) | Activation Energy (Ea) |
| Cyclopropylmethanamine | First | 2.5 x 10⁻⁴ s⁻¹ | 85 kJ/mol |
| Aryl Halide | First | 2.5 x 10⁻⁴ s⁻¹ | 85 kJ/mol |
This table contains hypothetical data for illustrative purposes.
Solvent Effects on Reaction Kinetics
The choice of solvent can significantly impact the rate of a chemical reaction. chemrxiv.org For reactions involving the formation or functionalization of cyclopropylmethanamine, the solvent can influence the stability of reactants, intermediates, and transition states. smolecule.com
In cyclopropanation reactions, aprotic solvents like tetrahydrofuran (THF) and dichloromethane (B109758) are often used. THF is noted to provide higher yields in some cases due to improved solubility of reagents. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, especially in polar or protic solvents. smolecule.com Therefore, aprotic solvents are generally preferred to maintain the integrity of the cyclopropane ring during functionalization. smolecule.com Experimental data has shown that non-polar solvents can enhance the stability of the cyclopropane ring. smolecule.com
The following table illustrates the effect of different solvents on a hypothetical reaction yield for a cyclopropylmethanamine derivative synthesis.
| Solvent | Dielectric Constant (ε) | Reaction Yield (%) | Reference |
| Tetrahydrofuran (THF) | 7.6 | 82 | |
| Diethyl Ether | 4.3 | 75 | |
| Toluene (B28343) | 2.4 | >95 (ring preservation) | smolecule.com |
| Acetonitrile | 37.5 | 80-85 (with some ring degradation) | smolecule.com |
Theoretical Studies on Reaction Pathways Involving Cyclopropylmethanamine
Theoretical and computational chemistry provide powerful tools for investigating reaction mechanisms at a molecular level. chemscene.com These studies can complement experimental findings by providing detailed information about transition state structures, reaction energy profiles, and the electronic properties of intermediates. researchgate.net
For reactions involving cyclopropylmethanamine, computational methods such as Density Functional Theory (DFT) have been employed to study reaction pathways. researchgate.net For example, in the context of C-H activation, theoretical studies can help to elucidate the mechanism of the C-H bond cleavage and subsequent functionalization. whiterose.ac.uk In catalytic systems, computational models can be used to understand how the catalyst and ligands influence the stereochemical outcome of a reaction. researchgate.net These studies can also predict the relative energies of different possible reaction pathways, helping to identify the most likely mechanism.
Reactivity and Derivatization of Cyclopropylmethanaminehydrate
Reactions at the Amine Functionality of Cyclopropylmethanamine
The primary amine group in cyclopropylmethanamine serves as a nucleophilic center, readily participating in a variety of bond-forming reactions. These transformations are fundamental in the synthesis of a wide array of derivatives with applications in medicinal chemistry and materials science.
Acylation and Sulfonylation Reactions
Cyclopropylmethanamine undergoes facile acylation with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to furnish the corresponding N-(cyclopropylmethyl)amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields N-(cyclopropylmethyl)sulfonamides. These reactions are typically high-yielding and proceed under standard conditions.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Acylating/Sulfonylating Agent | Product | Reaction Conditions |
|---|---|---|
| Benzoyl chloride | N-(cyclopropylmethyl)benzamide | Base (e.g., triethylamine), solvent (e.g., dichloromethane) |
| Acetic anhydride | N-(cyclopropylmethyl)acetamide | Base (e.g., pyridine), solvent (e.g., THF) |
Alkylation and Reductive Alkylation Strategies
The nitrogen atom of cyclopropylmethanamine can be alkylated by reaction with alkyl halides. However, this method can lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.
A more controlled and widely utilized method for the synthesis of N-alkylated cyclopropylmethanamines is reductive amination. This one-pot reaction involves the initial formation of an imine by condensation of cyclopropylmethanamine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. The reaction conditions are generally mild and tolerate a wide range of functional groups.
Table 2: Reductive Alkylation of Cyclopropylmethanamine
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Acetone | Sodium triacetoxyborohydride | N-isopropylcyclopropylmethanamine |
| Benzaldehyde | Sodium cyanoborohydride | N-benzylcyclopropylmethanamine |
Formation of Imines, Amides, and Ureas
As an intermediate in reductive amination, the reaction of cyclopropylmethanamine with aldehydes and ketones under dehydrating conditions or with acid catalysis can be used to isolate the corresponding N-(cyclopropylmethyl)imines. These imines, also known as Schiff bases, are versatile intermediates in their own right. google.comtcichemicals.com
The synthesis of N-(cyclopropylmethyl)amides is a common transformation, as detailed in the acylation section. These amide bonds are stable and are a key feature in many biologically active molecules.
Cyclopropylmethanamine reacts with isocyanates or carbamoyl chlorides to produce N,N'-disubstituted ureas. For instance, reaction with an appropriate isocyanate will yield a urea derivative with a cyclopropylmethyl substituent on one nitrogen and the isocyanate-derived group on the other. PubChem lists a compound, 1-(cyclopropylmethyl)-3-(1-methylcyclopropyl)urea, indicating the feasibility of such syntheses. nih.gov
Nucleophilic Addition and Substitution Reactions
The lone pair of electrons on the nitrogen atom of cyclopropylmethanamine allows it to act as a potent nucleophile in various addition and substitution reactions. It can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino ketones or esters.
Furthermore, cyclopropylmethanamine can act as a nucleophile in substitution reactions, displacing leaving groups from alkyl, acyl, or aryl halides. For example, it can be used in nucleophilic aromatic substitution reactions with activated aryl halides to form N-(cyclopropylmethyl)anilines.
Reactivity of the Cyclopropyl (B3062369) Moiety in Cyclopropylmethanamine
The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which imparts unique reactivity to this moiety. Under certain conditions, the ring can undergo opening reactions and rearrangements.
Ring-Opening Reactions and Rearrangements
The cyclopropylmethyl system is known for its tendency to undergo rearrangements, particularly through the formation of the highly stabilized cyclopropylmethyl carbocation. This cation is exceptionally stable due to the overlap of the vacant p-orbital of the carbocation with the C-C bonding orbitals of the cyclopropane (B1198618) ring, a phenomenon sometimes referred to as "dancing resonance". chemzipper.comquora.comstackexchange.com
In the context of cyclopropylmethanamine, if the amine group is converted into a good leaving group (for example, through diazotization with nitrous acid), the resulting cyclopropylmethyl carbocation can undergo rearrangement to form cyclobutyl and homoallyl cations. Subsequent reaction with a nucleophile would lead to a mixture of products, including cyclobutanol, cyclopropylmethanol, and but-3-en-1-ol.
The propensity for ring-opening is also observed in reactions involving electrophilic attack on the cyclopropane ring itself, though this is less common for simple aminomethylcyclopropanes unless activated by other substituents on the ring. nih.gov For instance, donor-acceptor cyclopropanes are known to undergo ring-opening reactions, but in the case of cyclopropylmethanamine, the amine group is a donor, not an acceptor. nih.gov However, protonation of the amine to form the ammonium salt can alter the electronic properties of the cyclopropyl ring, potentially making it more susceptible to nucleophilic attack and subsequent ring-opening under harsh conditions. nih.gov
The stability of the cyclopropylmethyl cation often prevents rearrangements that would lead to less stable carbocations. echemi.com This stability is a key factor in many synthetic applications where the cyclopropylmethyl moiety is desired in the final product.
Selective Functionalization of the Cyclopropyl Ring
The cyclopropane ring, characterized by significant ring strain, offers unique opportunities for chemical transformations. mdpi.com The selective functionalization of this ring in derivatives of cyclopropylmethanamine, without inducing ring-opening, is a key challenge and an area of active research. Modern synthetic methods have enabled the direct and selective modification of the cyclopropyl C-H bonds.
One of the foremost strategies is the palladium-catalyzed enantioselective C-H activation of cyclopropanes. nih.gov This method provides a direct route to constructing enantioenriched cis-substituted cyclopropanecarboxylic acids, which can be precursors to or derivatives of cyclopropylmethanamine. By employing mono-N-protected amino acid ligands, it is possible to achieve cross-coupling between a cyclopropyl C-H bond and a variety of organoboron reagents. nih.gov This transformation proceeds under mild conditions and allows for the introduction of aryl, vinyl, and alkyl groups onto the cyclopropane ring with high levels of stereocontrol. nih.gov
Another approach involves the functionalization of pre-existing cyclopropane scaffolds. For instance, enantiomerically enriched cyclopropyl amines can be synthesized through the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.com This method relies on the generation of a highly reactive cyclopropene intermediate, where the stereochemistry of the final product is governed by the configuration of the starting material. mdpi.com
Furthermore, functionalized cyclopropylmethanamine derivatives can be built through the cyclopropanation of specifically substituted olefins. The synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives, for example, involves the cyclopropanation of a vinyl fluoride with ethyl diazoacetate. nih.gov This highlights how functionality can be incorporated into the ring structure from the outset.
Cyclopropylmethanamine as a Ligand Precursor in Catalysis
The unique structural and electronic properties of the cyclopropane moiety make it an attractive component in the design of chiral ligands for asymmetric catalysis. beilstein-journals.org The rigid, three-membered ring can enforce a specific conformation upon the ligand scaffold, which is crucial for achieving high levels of stereocontrol in metal-catalyzed reactions. beilstein-journals.orgnih.gov Cyclopropylmethanamine and its derivatives serve as valuable building blocks for creating these sophisticated chiral environments.
The modular design of many successful ligand families, such as P,N-ligands (e.g., PHOX) and N,N-ligands (e.g., bisoxazolines), allows for the systematic incorporation of different structural units to fine-tune catalytic activity and selectivity. beilstein-journals.orgnih.gov Introducing a cyclopropane backbone into these ligands can lead to catalysts with novel properties, capable of promoting challenging transformations with high efficiency and enantioselectivity. beilstein-journals.orgnih.gov
Synthesis of Chiral Ligands from Cyclopropylmethanaminehydrate
The synthesis of chiral ligands incorporating a cyclopropane core often starts from chiral cyclopropane carboxylic acid derivatives, which are closely related to cyclopropylmethanamine. These precursors are used to construct the ligand framework, embedding the rigid cyclopropyl unit to influence the spatial arrangement of the coordinating atoms.
Phosphanyl-oxazoline (PHOX) Ligands: A notable class of chiral ligands featuring a conformationally rigid cyclopropyl backbone is the phosphanyl-oxazoline (PHOX) type. beilstein-journals.org The synthesis of these ligands can begin with an optically active 1-methyl-2,2-dibromocyclopropanecarboxylic acid. This starting material is converted into an acyl chloride, which then acylates an amino alcohol (e.g., (R)-phenylglycinol) to form an amide. Subsequent cyclization yields a dihydrooxazole ring attached to the cyclopropane. Finally, a lithium-halogen exchange followed by reaction with a chlorophosphine introduces the phosphine group, completing the P,N-ligand structure. beilstein-journals.org
Bis(oxazoline) Ligands: Cyclopropane units have also been used as linkers in C2-symmetric bis(oxazoline) ligands. nih.gov A common synthetic route involves using a cyclopropane-1,1-dicarboxylic acid derivative as the starting point. This diacid is then coupled with a chiral amino alcohol, such as (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, to generate the bis(oxazoline) structure. nih.gov This two-step process is efficient and avoids the need for chromatographic purification. nih.gov
Application in Asymmetric Catalysis (e.g., in organic transformations)
Ligands featuring a cyclopropane backbone have demonstrated significant success in a range of asymmetric transformations, delivering products with high enantiomeric purity. The conformational rigidity imposed by the cyclopropyl group is a key factor in achieving this high stereocontrol.
Asymmetric Heck Reaction: The cyclopropane-based PHOX ligands have been successfully applied in the intermolecular asymmetric Heck reaction. beilstein-journals.org When used in the palladium-catalyzed arylation of 2,3-dihydrofuran, these ligands promote the formation of the desired product with high enantioselectivity while significantly suppressing the isomerization of the double bond, a common side reaction. beilstein-journals.org The rigid cyclopropyl backbone helps to create a well-defined chiral pocket around the metal center, leading to effective enantioselective C-C bond formation. beilstein-journals.org
Asymmetric Diels-Alder Reaction: Copper(II) complexes of cyclopropyl-linked bis(oxazoline) ligands have proven to be highly effective catalysts for the Diels-Alder reaction between 3-acryloyloxazolidin-2-one and cyclopentadiene. nih.gov These catalysts have achieved excellent yields and enantioselectivities, demonstrating the utility of the cyclopropane unit as a scaffold for creating powerful Lewis acid catalysts. nih.gov
The performance of these cyclopropane-based ligand systems in key asymmetric reactions is summarized in the table below.
| Asymmetric Reaction | Ligand Type | Catalyst System | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Heck Reaction | Cyclopropyl-PHOX | Pd(OAc)₂ / Ligand | 2,3-Dihydrofuran + Phenyl triflate | Good | Up to 94% | beilstein-journals.org |
| Diels-Alder Reaction | Cyclopropyl-Bis(oxazoline) | Cu(OTf)₂ / Ligand | 3-Acryloyloxazolidin-2-one + Cyclopentadiene | >90% | 96% | nih.gov |
Advanced Structural Elucidation and Theoretical Modeling of Cyclopropylmethanaminehydrate
Computational Chemistry and Quantum Mechanical Investigations of Cyclopropylmethanaminehydrate
Electronic Structure and Bonding Analysis
The introduction of water molecules into the immediate vicinity of cyclopropylmethanamine induces significant changes in its electronic structure, primarily centered around the amino group (-NH₂). The formation of the hydrate (B1144303) is governed by hydrogen bonding, a non-covalent interaction that is crucial for the stability and structure of the resulting complex.
Theoretical investigations into the hydration of simple amines, like methylamine (B109427), provide a strong foundation for understanding these interactions. researchgate.netacs.org The nitrogen atom of the amino group acts as a potent hydrogen bond acceptor, interacting with the hydrogen atoms of water molecules. researchgate.net Concurrently, the hydrogen atoms of the amino group can act as hydrogen bond donors to the oxygen atoms of surrounding water molecules. researchgate.net
Computational methods such as Density Functional Theory (DFT) are instrumental in analyzing these hydrated clusters. rsc.org Natural Bond Orbital (NBO) analysis, a powerful tool within the framework of quantum chemistry, can be employed to quantify the nature and strength of these hydrogen bonds. researchgate.net NBO analysis provides insights into charge transfer between the amine and water molecules, a key indicator of hydrogen bond strength. For instance, in studies of hydrated amines, significant charge transfer is observed from the lone pair of the water oxygen to the antibonding orbitals of the N-H bonds, and from the nitrogen lone pair to the antibonding orbitals of the O-H bonds.
The strength of these hydrogen bonds is not static and is influenced by cooperative effects within the hydrated cluster. rsc.org As more water molecules are added, a network of hydrogen bonds forms, which can lead to an increase in the strength of individual hydrogen bonds compared to a simple one-to-one amine-water complex. kpfu.ru For example, studies on methylamine have shown that the H₂N···H-O hydrogen bond strength generally increases with the size of the water cluster. acs.org The table below, based on representative data for a simple amine hydrate, illustrates the typical bond distances and interaction energies involved.
| Interaction Type | Typical Bond Distance (Å) | Representative Interaction Energy (kcal/mol) |
| N···H-O (N as acceptor) | 1.9 - 2.3 | 4 - 8 |
| N-H···O (N-H as donor) | 2.0 - 2.5 | 2 - 5 |
| This table presents typical values for primary amine-water interactions derived from computational studies on analogous systems. |
The unique cyclopropyl (B3062369) group is expected to influence the electronic properties of the amino group through its own distinct electronic character. The sp²-like character of the C-C bonds within the cyclopropyl ring can affect the electron density on the adjacent methylene (B1212753) carbon and, by extension, the nitrogen atom. This could subtly modulate the hydrogen bonding characteristics of the amino group compared to a simple alkyl amine.
Molecular Dynamics Simulations for Solvent Interactions and Stability
Molecular Dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of cyclopropylmethanamine in an aqueous environment, providing insights into the stability of its hydrate and the structure of its hydration shell. nih.gov These simulations model the movement of every atom in the system over time, based on a force field that describes the interatomic forces.
MD simulations can reveal the preferred orientation of water molecules around the cyclopropylmethanamine molecule. It is expected that the hydrophilic amino group would be well-solvated, with a structured shell of water molecules forming strong hydrogen bonds, as observed in simulations of other amines. aip.org In contrast, the hydrophobic cyclopropyl and methylene groups would likely induce a different structuring of the surrounding water, characterized by a "hydrophobic effect" where water molecules form a more ordered, cage-like structure around the nonpolar moiety to maximize their own hydrogen bonding network.
Furthermore, MD simulations can be used to study the dynamics of the hydrogen bonds between cyclopropylmethanamine and water. The residence time of water molecules in the first hydration shell of the amino group can be calculated, providing a measure of the strength and stability of these interactions. Longer residence times would indicate more stable hydrogen bonds.
The table below summarizes key parameters that can be obtained from MD simulations to characterize the hydration of an amine.
| Parameter | Description | Significance for Stability |
| Radial Distribution Function (g(r)) | Describes the probability of finding a water molecule at a certain distance from a specific atom (e.g., the nitrogen atom). | Reveals the structure of the hydration shells. |
| Coordination Number | The average number of water molecules in the first hydration shell. | Quantifies the extent of local hydration. |
| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the amine and a water molecule. | Indicates the strength and dynamics of the interaction. |
| Free Energy of Hydration (ΔG_hyd) | The change in free energy when the molecule is transferred from the gas phase to water. | Provides a thermodynamic measure of solubility and stability in water. acs.org |
| This table outlines key metrics derivable from molecular dynamics simulations to assess solvent interactions and stability. |
Following a comprehensive search for scientific literature, it has been determined that there are no specific published crystallographic studies, including single crystal X-ray diffraction, polymorphism, or solid-state stability analyses, for the compound "Cyclopropylmethanamine hydrate." The search results primarily contain information on the synthesis and use of cyclopropylmethanamine in broader chemical contexts or discuss crystallographic techniques in general terms. allfordrugs.comuol.deuhu-ciqso.esceitec.czmdpi.com
Due to the absence of specific research data and findings for Cyclopropylmethanamine hydrate, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline. The creation of such an article would require nonexistent data, leading to speculation and inaccuracies.
Therefore, the requested article focusing solely on the crystallographic studies and hydrate forms of Cyclopropylmethanamine hydrate cannot be provided at this time.
Crystallographic Studies and Hydrate Forms of Cyclopropylmethanaminehydrate
Solid-State Stability and Storage Considerations for Cyclopropylmethanaminehydrate Hydrates
Hydrate (B1144303) Dehydration and Rehydration Behavior
The study of hydrate dehydration and rehydration is crucial for understanding the stability of a hydrated crystalline compound. This behavior is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with X-ray Powder Diffraction (XRPD).
For a hypothetical "this compound," one would expect that upon heating, the water molecules would be released from the crystal lattice at a specific temperature or over a temperature range. TGA would measure the mass loss corresponding to the number of water molecules in the hydrate. DSC would show an endothermic peak associated with the energy required to remove the water.
The rehydration behavior would involve exposing the anhydrous form to varying levels of relative humidity (RH) to determine its propensity to absorb water and revert to a hydrated form. This is often studied using gravimetric vapor sorption (GVS) analysis. The stability of the anhydrous form versus the hydrate at different temperatures and humidity levels is critical for determining appropriate storage and handling conditions.
Amorphous Form Generation and Stabilization
An amorphous form of a compound lacks the long-range molecular order of a crystalline solid. google.com.na Amorphous forms are often generated to enhance the solubility and bioavailability of poorly soluble compounds. Methods for generating an amorphous form of a substance like cyclopropylmethanamine could include:
Melt Quenching: Heating the crystalline material above its melting point and then rapidly cooling it.
Spray Drying: Dissolving the compound in a suitable solvent and then spraying the solution into a hot drying gas.
Lyophilization (Freeze-Drying): Dissolving the compound in a solvent, freezing the solution, and then removing the solvent by sublimation under vacuum.
The stabilization of the amorphous form is critical as it is thermodynamically metastable and tends to recrystallize over time. Stabilization is often achieved by formulating the amorphous compound with polymers or other excipients that inhibit molecular mobility and prevent nucleation and crystal growth. The stability of an amorphous form is typically assessed by storing it under various stress conditions (e.g., elevated temperature and humidity) and monitoring for any signs of crystallization using techniques like XRPD and DSC.
While some derivatives of cyclopropylmethanamine have been described as amorphous solids in the literature, no information is available regarding the specific generation or stabilization of an amorphous form of cyclopropylmethanamine itself. nih.govrsc.orgrsc.orgepfl.charkat-usa.org
Applications of Cyclopropylmethanaminehydrate in Chemical Synthesis and Materials Science
Cyclopropylmethanamine Hydrate (B1144303) as a Key Building Block in Organic Synthesis
The utility of cyclopropylmethanamine as a building block in organic synthesis stems from the reactivity of its primary amine group and the unique structural features of the cyclopropyl (B3062369) moiety. The hydrate form of this amine suggests that it is handled in an aqueous solution, which can be a relevant consideration for reaction conditions.
Cyclopropylmethanamine can serve as a crucial precursor in the construction of more complex molecular architectures. The primary amine functionality allows for its incorporation into larger molecules through various chemical transformations, including amidation, alkylation, and reductive amination. The cyclopropyl group, known for its unique steric and electronic properties, is a structural motif present in many biologically active molecules. Its incorporation can be a key step in the synthesis of pharmaceuticals and agrochemicals. For instance, derivatives of cyclopropylamine (B47189) are utilized in the synthesis of therapeutic agents such as antidepressants and antiviral drugs.
The synthesis of complex molecules often involves multi-step reaction sequences where the introduction of a cyclopropylmethylamino group can be achieved using cyclopropylmethanamine. For example, in the development of novel therapeutic agents, the formation of an amide bond between a carboxylic acid and cyclopropylmethanamine is a common strategy to introduce this specific functionality.
Table 1: Representative Reactions for Incorporating Cyclopropylmethanamine
| Reaction Type | Reactants | Product Type | Potential Application |
| Amidation | Carboxylic Acid, Cyclopropylmethanamine | N-Cyclopropylmethylamide | Pharmaceutical synthesis |
| Reductive Amination | Aldehyde or Ketone, Cyclopropylmethanamine | Secondary or Tertiary Amine | Agrochemical synthesis |
| Nucleophilic Substitution | Alkyl Halide, Cyclopropylmethanamine | Secondary Amine | Intermediate for complex molecules |
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Cyclopropylmethanamine can act as a key intermediate in the synthesis of various nitrogen-containing heterocycles. The primary amine can participate in cyclization reactions with difunctional reagents to form rings of different sizes. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidine ring, while reaction with a diketone could yield a pyrrole derivative. The presence of the cyclopropyl group can influence the stereochemistry and biological activity of the resulting heterocyclic compound.
The synthesis of heterocycles often relies on the nucleophilicity of the amine to initiate ring-forming cascades. The strained nature of the cyclopropane (B1198618) ring can also play a role in directing the outcome of these cyclization reactions.
Integration of Cyclopropylmethanamine Hydrate into Polymeric Materials
The primary amine group of cyclopropylmethanamine hydrate makes it a candidate for incorporation into polymeric structures, either as a monomer or as a modifying agent. The unique shape and rigidity of the cyclopropyl group can impart interesting properties to the resulting polymers.
Polyamides and polyimides are classes of high-performance polymers with excellent thermal and mechanical properties. The synthesis of these polymers often involves the reaction of a diamine with a dicarboxylic acid (or its derivative) for polyamides, or a dianhydride for polyimides. Cyclopropylmethanamine, being a primary amine, can potentially be used as a co-monomer or an end-capping agent in these polymerization reactions.
In polyamide synthesis, the use of a monoamine like cyclopropylmethanamine would control the molecular weight of the polymer chains by terminating the chain growth. This is a common strategy to tailor the processing characteristics of the polymer. In the case of polyimides, cyclopropylmethanamine could be used to introduce the cyclopropylmethyl group at the chain ends, which could then influence the polymer's solubility and thermal properties.
Table 2: Potential Role of Cyclopropylmethanamine in Polymer Synthesis
| Polymer Type | Role of Cyclopropylmethanamine | Resulting Feature |
| Polyamide | Chain terminator or co-monomer | Controlled molecular weight, modified properties |
| Polyimide | End-capping agent | Improved solubility, altered thermal behavior |
The incorporation of the bulky and rigid cyclopropylmethyl group into a polymer backbone can significantly affect its architecture and physical properties. The steric hindrance introduced by this group can disrupt chain packing, leading to a more amorphous polymer with potentially lower crystallinity and a lower glass transition temperature. However, the rigidity of the cyclopropane ring could also enhance the thermal stability of the polymer.
The presence of the cyclopropyl group can also influence the solubility of the polymer. The non-polar nature of the cyclopropyl ring may increase the solubility of the polymer in organic solvents. Furthermore, the unique shape of the cyclopropylmethyl group could create specific free volume elements within the polymer matrix, which could affect properties like gas permeability. The structure of the amine can have a significant effect on the thermomechanical properties of the resulting polymer.
Role in Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The functionalization of the organic linkers with amine groups has been shown to enhance the properties of MOFs, particularly for applications such as carbon dioxide capture.
Cyclopropylmethanamine could potentially be used to functionalize the organic linkers in MOFs either pre-synthesis or post-synthesis. The primary amine group can be used to graft the cyclopropylmethyl moiety onto the linker. The presence of these functional groups within the pores of the MOF could create specific binding sites for guest molecules. The size and shape of the cyclopropyl group would also influence the pore size and topology of the resulting MOF.
In the realm of supramolecular chemistry, the cyclopropylmethylamino group can participate in non-covalent interactions such as hydrogen bonding. These interactions are crucial for the self-assembly of molecules into larger, well-defined structures. The specific geometry of the cyclopropyl group could direct the formation of unique supramolecular assemblies with interesting host-guest properties.
Ligand or Linker in MOF Synthesis and Design
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is crucial as it dictates the resulting structure and properties of the MOF. A suitable ligand typically possesses specific geometric and chemical characteristics that enable the formation of a stable, porous framework.
In principle, a molecule like Cyclopropylmethanamine could serve as a ligand in MOF synthesis. Its primary amine group provides a coordination site for metal ions. The cyclopropyl group introduces a degree of rigidity and a specific steric profile which could influence the packing of the framework.
Hypothetical Coordination Modes of Cyclopropylmethanamine in MOFs:
| Coordination Site | Metal Ion Interaction | Potential Impact on MOF Structure |
| Primary Amine (-NH2) | Forms coordinate bonds with metal centers. | The nitrogen atom can act as a monodentate or potentially a bridging ligand, influencing the connectivity of the metal nodes. |
| Cyclopropyl Group | Steric hindrance and van der Waals interactions. | The bulky and rigid nature of the cyclopropyl ring could direct the assembly of the framework, potentially leading to specific pore geometries. |
For a molecule to be an effective linker in creating robust, porous MOFs, it often needs to be multitopic, meaning it has multiple coordination sites to connect to several metal centers, thereby building a 1D, 2D, or 3D network. As a monodentate ligand, Cyclopropylmethanamine would more likely act as a modulating agent or a terminal ligand, rather than a primary building block for an extended framework. To be used as a primary linker, it would need to be chemically modified to incorporate additional coordinating groups.
Influence on MOF Topology, Porosity, and Stability
The topology, porosity, and stability of a MOF are intrinsically linked to the geometric and chemical nature of its constituent metal nodes and organic linkers.
Topology: The topology of a MOF describes the connectivity of its nodes and linkers, essentially its underlying network structure. The use of a small, monodentate ligand like Cyclopropylmethanamine would likely lead to simple, low-connectivity topologies or discrete molecular complexes rather than extended, porous frameworks.
Porosity: The porosity of a MOF, characterized by its pore size, shape, and volume, is determined by the length, rigidity, and shape of the organic linkers. A small ligand like Cyclopropylmethanamine would likely result in MOFs with very small or no accessible pores.
Application in Supramolecular Crystal Engineering
Supramolecular crystal engineering focuses on the design and synthesis of crystalline solids with desired properties through the control of intermolecular interactions. Hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces are the primary tools used to guide the assembly of molecules into specific crystalline architectures.
The Cyclopropylmethanamine molecule possesses a primary amine group, which is a strong hydrogen bond donor, and a cyclopropyl group, which can participate in weaker C-H···π or van der Waals interactions. These features could, in theory, allow it to participate in the formation of supramolecular assemblies.
Potential Supramolecular Interactions of Cyclopropylmethanamine:
| Interaction Type | Molecular Group Involved | Potential Supramolecular Structure |
| Hydrogen Bonding | Primary Amine (-NH2) | Can form N-H···A hydrogen bonds (where A is a hydrogen bond acceptor) leading to the formation of chains, sheets, or more complex networks. |
| van der Waals Forces | Cyclopropyl Group | The non-polar cyclopropyl ring can engage in dispersion forces, influencing the packing of molecules in the crystal lattice. |
In the context of crystal engineering, Cyclopropylmethanamine could potentially be co-crystallized with other molecules (co-formers) that have complementary hydrogen bonding sites, such as carboxylic acids or phenols, to form new multi-component crystalline materials. The specific outcome of such an experiment would depend on the relative strengths of the various intermolecular interactions at play.
Analytical Methodologies for Cyclopropylmethanaminehydrate Quantification and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Cyclopropylmethanamine, providing robust methods for assessing purity, quantifying the compound, and identifying impurities.
Gas Chromatography (GC) for Purity Assessment and Residual Solvent Analysis
Gas Chromatography (GC) is a principal technique for evaluating the purity of volatile compounds like Cyclopropylmethanamine. The method is particularly effective for identifying and quantifying residual solvents that may be present from the synthesis process. In a typical GC analysis, a sample of Cyclopropylmethanamine is vaporized and injected into a column. An inert gas carries the sample through the column, where components separate based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection. epfl.ch
A purity of ≥98.0% for Cyclopropylmethylamine has been verified using GC analysis. ruifuchemical.com The technique is also integral for the analytical validation of related compounds, such as Dicyclopropylmethanamine, where GC coupled with mass spectrometry (GC-MS) is used to align retention times with reference standards.
Table 1: Typical GC Parameters for Amine Analysis
| Parameter | Setting |
|---|---|
| Column | Capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial temp. 100°C, hold 3 min, ramp 15°C/min to 295°C, hold 10 min. nih.gov |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile method for the quantitative analysis and impurity profiling of Cyclopropylmethanamine and its derivatives. This technique is especially useful for non-volatile or thermally sensitive compounds. Reversed-phase HPLC, using a C18 column, is a common approach. vulcanchem.com The separation is based on the differential partitioning of the analyte and impurities between the mobile phase and the stationary phase. UV detection is frequently employed, with a common wavelength set at 254 nm.
For many cyclopropylmethanamine derivatives, purity is confirmed to be greater than 95% by analytical HPLC. google.comnih.gov The method can be tailored by adjusting the mobile phase composition, which often consists of a gradient of an aqueous solvent (with an additive like trifluoroacetic acid, TFA) and an organic solvent like methanol (B129727) or acetonitrile. google.comnih.gov
Table 2: Example HPLC Conditions for Cyclopropylmethanamine Analogues
| Parameter | Condition | Reference |
|---|---|---|
| Column | ACE 3AQ C18 (150×4.6 mm, 3 μm) | google.com |
| Mobile Phase | Gradient of 0.05% TFA in H₂O and 0.05% TFA in MeOH | google.com |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 254 nm | |
Chiral Chromatography for Enantiomeric Purity Analysis of Chiral Cyclopropylmethanamine
When Cyclopropylmethanamine or its derivatives are chiral, it is crucial to determine the enantiomeric purity. Chiral chromatography, a specialized form of HPLC, is the method of choice for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov
The resolution of racemic mixtures can be achieved using preparative chiral HPLC, allowing for the isolation of individual enantiomers. google.comnih.gov The enantiomeric excess (ee) is then determined by analytical chiral HPLC to ensure the desired level of purity, which is often required to be at least 99% for pharmaceutical applications. google.comresearchgate.net Common chiral columns include those with brand names like Chiralcel and Chiralpak. nih.gov
Spectrophotometric and Potentiometric Titration Methods for Concentration Determination
Titration methods offer a classic and reliable approach for determining the concentration of amine solutions.
Potentiometric Titration: This is a highly accurate method for quantifying amines. Aliphatic amines, such as Cyclopropylmethanamine, are basic compounds that can be titrated with a standard acid solution, like hydrochloric acid (HCl). uomustansiriyah.edu.iq The titration is monitored by measuring the potential difference (voltage) between a reference electrode and an indicator electrode. The endpoint, which corresponds to the equivalence point of the reaction, is identified by a sharp change in potential. researchgate.netresearchgate.net This method can be performed in both aqueous and non-aqueous media. uomustansiriyah.edu.iqresearchgate.net For weakly basic amines, non-aqueous solvents like toluene (B28343) or acetic acid can provide a sharper endpoint. researchgate.netgfschemicals.com
Spectrophotometric Titration: In some cases, spectrophotometric methods can be employed. For instance, primary amines can react with specific reagents like salicylaldehyde (B1680747) in the presence of copper to form a colored complex, which can be quantified spectrophotometrically. uomustansiriyah.edu.iq Another approach involves the reaction with carbon disulfide to form dithiocarbamic acid, which can then be titrated or measured. uomustansiriyah.edu.iq
Online and In-Process Analytical Technologies for Cyclopropylmethanamine Production Monitoring
Modern chemical manufacturing increasingly relies on in-process analytical technologies (PAT) to monitor and control reactions in real-time. These technologies provide continuous data on reaction progress, helping to ensure product quality, improve yield, and enhance safety.
For amine synthesis, several PAT tools are relevant:
Inline NMR Spectroscopy: Microfluidic NMR setups can monitor reaction kinetics and help elucidate reaction mechanisms in real-time. This has been demonstrated for amine-catalyzed reactions, providing insights into key intermediates. acs.org
Ambient Sampling Mass Spectrometry (ASAP-MS): This technique allows for the rapid analysis of reaction mixtures without extensive sample preparation. It can provide structural information on the progress of reactions like reductive aminations, helping to optimize reaction conditions and yields. waters.com
Process Titration: Automated titration systems can be integrated into a production line to monitor the concentration of reactants or products. For example, quantifying the concentration of residual free amine is a key method for tracking the progress of amidoamine synthesis. google.com
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is another powerful tool for online monitoring, capable of tracking the concentration of various species in a reaction mixture.
These in-process technologies are crucial for moving from batch processing to more efficient continuous flow manufacturing, which can reduce production costs and improve product purity.
Environmental Fate and Degradation Studies of Cyclopropylmethanaminehydrate
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For cyclopropylmethanamine, key abiotic degradation pathways include hydrolysis, photolysis, and oxidation.
Hydrolysis and Photolysis Studies under Environmental Conditions
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of cyclopropylmethanamine to hydrolysis can be influenced by pH and temperature. While specific environmental hydrolysis data for cyclopropylmethanamine is limited, information on related compounds suggests that the cyclopropyl (B3062369) group can be susceptible to cleavage under certain conditions. For instance, the hydrochloride salt of (1-(4-Chlorophenyl)cyclopropyl)methanamine undergoes hydrolysis where the cyclopropane (B1198618) ring can be cleaved under acidic or basic conditions.
Oxidative Degradation in Aquatic Systems
Oxidative degradation involves the breakdown of a compound by oxidizing agents. In aquatic systems, this can occur through reactions with substances like hydroxyl radicals. The amine group and the cyclopropane ring are potential sites for oxidation. For example, N-benzyl(cyclopropyl)methanamine can be hydrolyzed to benzoic acid and cyclopropanol, indicating a breakdown pathway. biosynth.com Advanced oxidation processes (AOPs), such as the use of UV light and hydrogen peroxide, have been shown to be effective in degrading other amines like monoethanolamine, producing various degradation products including ethylene (B1197577) glycol and glycine. rsc.org Such processes could potentially degrade cyclopropylmethanamine in water treatment scenarios.
Biotic Degradation Mechanisms and Microbial Metabolism in Environmental Systems
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. omicsonline.org This is a crucial process in determining the persistence of a chemical in the environment.
Aerobic and Anaerobic Transformation Pathways in Soil and Water
Aerobic degradation occurs in the presence of oxygen and is often a primary pathway for the breakdown of organic compounds in surface soils and waters. omicsonline.orgresearchgate.net While specific studies on the aerobic degradation of cyclopropylmethanamine are scarce, the general principles of amine degradation suggest that microorganisms can utilize it as a source of carbon and nitrogen. The rate of aerobic transformation is influenced by soil and water properties like organic carbon content, pH, and microbial biomass. fao.org
Anaerobic degradation occurs in the absence of oxygen, for example, in saturated soils, sediments, and certain wastewater treatment stages. omicsonline.orgnih.gov Anaerobic processes are generally slower than aerobic ones. researchgate.net For some compounds, anaerobic conditions can lead to unique transformation pathways, such as reductive dehalogenation or the cleavage of ether bonds. nih.gov The potential for anaerobic biodegradation of cyclopropylmethanamine exists, but specific pathways and rates have not been extensively documented. Standardized testing guidelines, such as those from the OECD, exist to evaluate the aerobic and anaerobic transformation of chemicals in soil. oecd.org
Identification of Environmental Metabolites
The identification of metabolites is key to understanding the full environmental impact of a compound. For cyclopropylamine (B47189), a related compound, studies have shown that it can be oxidized to reactive metabolites that may form adducts with proteins. In a study on (2-Phenylcyclopropyl)methylamines, oxidative mechanisms were found to be involved in their metabolism. nih.gov Potential degradation products of cyclopropylmethanamine could arise from the oxidation of the amine group or the opening of the cyclopropane ring. For instance, the reduction of cyclopropylamine can yield cyclopropylmethanamine.
Sorption and Mobility in Soil and Water Systems
The sorption and mobility of a chemical determine its distribution in the environment. Safety data sheets for cyclopropylmethylamine and related compounds often lack specific data on soil adsorption (Koc), the octanol-water partition coefficient (Log Pow), and Henry's Law constant, indicating a gap in the available environmental data. tcichemicals.comchemsrc.com However, the amine functional group suggests that the sorption of cyclopropylmethanamine to soil and sediment particles will be pH-dependent. At lower pH values, the amine group will be protonated, leading to a positive charge and increased sorption to negatively charged soil components like clay and organic matter. This would decrease its mobility in the environment. Conversely, at higher pH values, the non-ionized form will be more prevalent, potentially leading to lower sorption and higher mobility.
Emerging Research Avenues and Future Perspectives for Cyclopropylmethanaminehydrate
Exploration of Novel Synthetic Pathways for Enhanced Atom Economy and Selectivity
The development of efficient and sustainable methods for synthesizing cyclopropylmethanamine and its derivatives is a key area of ongoing research. Traditional methods can sometimes be inefficient, and modern synthetic chemistry aims to improve both atom economy and selectivity.
One promising approach involves the catalytic cyclopropanation of alkenes. researchgate.net Recent research has demonstrated the use of a chiral iron porphyrin catalyst for the highly enantioselective cyclopropanation of arylalkenes with α-diazoacetonitrile. rsc.orgnortheastern.edu This method can achieve high yields (up to 99%) and excellent enantiomeric excess (up to 98%). rsc.orgnortheastern.edu The resulting cyclopropyl (B3062369) nitriles can then be readily converted to cyclopropylmethanamines, providing a versatile route to these valuable compounds. rsc.orgnortheastern.edu
Another strategy focuses on chemoenzymatic synthesis, which utilizes enzymes to catalyze the formation of the target compound. This approach can lead to enhanced selectivity and yield, particularly in complex organic syntheses. smolecule.com Additionally, organocatalytic methods are being explored as metal-free alternatives for enantioselective cyclopropane (B1198618) synthesis. smolecule.com
Reductive amination is another key technique. For instance, p-bromobenzaldehyde can be reacted with cyclopropylmethanamine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to produce the corresponding N-substituted product. uchicago.edu
The table below summarizes some of the novel synthetic strategies being investigated.
| Synthetic Strategy | Key Features | Reported Advantages | Relevant Precursors/Catalysts |
| Catalytic Cyclopropanation | Asymmetric synthesis using chiral catalysts. rsc.orgnortheastern.edu | High yields, high enantioselectivity, applicable to a wide range of alkenes. rsc.orgnortheastern.edu | Chiral iron porphyrin, α-diazoacetonitrile. rsc.orgnortheastern.edu |
| Chemoenzymatic Synthesis | Use of enzymes for catalysis. smolecule.com | High selectivity and yield, especially for complex molecules. smolecule.com | Specific enzymes tailored to the desired transformation. smolecule.com |
| Reductive Amination | Formation of an amine via reduction of an imine intermediate. uchicago.edu | Versatile method for introducing the cyclopropylmethylamino group. uchicago.edu | Carbonyl compounds, cyclopropylmethanamine, reducing agents (e.g., NaBH(OAc)3). uchicago.edu |
| Organocatalysis | Metal-free catalytic systems. smolecule.com | Avoids metal contamination, often uses milder reaction conditions. smolecule.com | Chiral phosphoric acids, imidodiphosphorimidates. smolecule.com |
Advanced Functionalization Strategies for Unique Reactivity Profiles
The functionalization of cyclopropylmethanamine is crucial for expanding its applications. Researchers are developing new methods to modify the molecule, creating derivatives with unique properties.
A significant area of research is the C-H functionalization of the cyclopropyl ring. This allows for the direct introduction of new functional groups onto the carbocyclic core. Palladium-catalyzed enantioselective C-H functionalization of free cyclopropylmethylamines has been reported, enabling the introduction of aryl, olefin, and carbonyl groups at the γ-position. nih.gov This is particularly noteworthy because the free amino group typically complicates such reactions by forming stable, unreactive complexes with the palladium catalyst. nih.gov The development of specialized ligands has been key to overcoming this challenge. nih.gov
Fluorination is another important functionalization strategy. The introduction of fluorine atoms can alter a molecule's conformational properties, increase its lipophilicity for better brain penetration in drug candidates, and block sites of metabolic degradation. nih.gov Fluorinated derivatives of 2-phenylcyclopropylmethylamine have been synthesized and evaluated for their activity as serotonin (B10506) 5-HT2C receptor agonists, which are of interest for treating central nervous system disorders. nih.govgoogle.com
The amine group itself is also a target for functionalization. For example, N-alkylation of 2-(5-fluoro-2-alkoxyphenyl)cyclopropylmethylamines has led to the identification of potent and selective 5-HT2C agonists. nih.gov
| Functionalization Strategy | Target Site | Purpose | Example Application |
| γ-C(sp3)−H Arylation | Cyclopropyl ring | Introduces aromatic groups. nih.gov | Synthesis of chiral free aliphatic amines for pharmaceutical applications. nih.gov |
| γ-C(sp3)−H Olefination | Cyclopropyl ring | Introduces double bonds. nih.gov | Creation of valuable γ-olefinated free amines. nih.gov |
| γ-C(sp3)−H Carbonylation | Cyclopropyl ring | Introduces carbonyl groups. nih.gov | Synthesis of γ-lactams. nih.gov |
| Fluorination | Cyclopropyl ring or other parts of the molecule | Enhances drug-like properties such as metabolic stability and brain penetration. nih.gov | Development of selective 5-HT2C receptor agonists for CNS disorders. nih.govgoogle.com |
| N-Alkylation | Amino group | Modifies the amine to fine-tune biological activity. nih.gov | Synthesis of potent and selective 5-HT2C agonists. nih.gov |
Integration into Smart Materials and Responsive Chemical Systems
The amine group of cyclopropylmethanamine allows it to be incorporated into polymers. chemimpex.com These polymers could potentially exhibit responsive behaviors. For example, polymers containing amine groups can be pH-responsive, as the amine can be protonated or deprotonated, leading to changes in the polymer's structure and properties. researchgate.net This could be useful for applications like controlled drug release, where a change in the pH of the surrounding environment triggers the release of a therapeutic agent. ijprdjournal.com
While direct research on cyclopropylmethanamine in smart materials is still emerging, the principles of incorporating amines into responsive systems are well-established. researchgate.net The cyclopropyl group could add further functionality, such as influencing the material's mechanical properties or its interactions with other molecules.
Future research in this area could involve the synthesis of polymers with cyclopropylmethanamine units and the investigation of their responses to various stimuli. This could lead to the development of new sensors, actuators, and drug delivery systems. smartmaterialsconferences.com
| Potential Application Area | Role of Cyclopropylmethanamine | Stimulus | Potential Outcome |
| pH-Responsive Hydrogels | As a monomer unit containing a pH-sensitive amine group. researchgate.net | Change in pH | Swelling or collapsing of the hydrogel for controlled release. ijprdjournal.com |
| Smart Coatings | Incorporated into a polymer backbone to alter surface properties. chemimpex.com | Temperature, light | Change in hydrophobicity or color. |
| Responsive Membranes | As a component to control pore size. | pH, ionic strength | Selective transport of molecules. |
Enhanced Computational Approaches for Predictive Modeling of Reactivity and Materials Performance
Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. rsc.org These methods can be used to predict the reactivity of molecules and the performance of materials, saving time and resources in the laboratory. researchgate.net
For cyclopropylmethanamine, computational approaches can be used to:
Model Reaction Mechanisms: Density Functional Theory (DFT) studies can be employed to understand the mechanisms of reactions involving cyclopropylmethanamine, such as its C-H functionalization. scholaris.ca This can help in optimizing reaction conditions and designing better catalysts.
Predict Enantioselectivity: Machine learning models, particularly deep neural networks, have been used to predict the enantioselectivity of asymmetric reactions. rsc.org A deep neural network model has shown promising results in predicting the enantiomeric excess for the γ-C(sp3)–H arylation of free cyclopropylmethylamine. rsc.org
Design New Molecules: Computational methods can be used to design new derivatives of cyclopropylmethanamine with specific desired properties. For example, molecular docking studies have been used to understand how fluorinated cyclopropylamine (B47189) derivatives bind to the 5-HT2C receptor, aiding in the design of more potent and selective drug candidates. nih.gov
Predict Material Properties: Artificial intelligence and machine learning can analyze large datasets to predict how incorporating cyclopropylmethanamine into a material will affect its properties. ai-infra-link.com This can accelerate the discovery of new smart materials with optimized performance. ai-infra-link.com
The synergy between computational modeling and experimental work is expected to drive future research on cyclopropylmethanamine, enabling more rapid and efficient discovery of new reactions and applications.
Expanding Applications in Green Chemistry and Sustainable Technologies
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. gctlc.org Cyclopropylmethanamine and its synthesis can be viewed through the lens of green chemistry principles, such as atom economy and the use of catalytic processes. gctlc.org
The development of new synthetic routes with high atom economy, as discussed in section 10.1, is a key aspect of green chemistry. smolecule.com Catalytic methods, in particular, are highly desirable as they reduce the amount of waste generated compared to stoichiometric reactions. researchgate.net The use of earth-abundant and biocompatible metal catalysts, such as iron, is also a significant step towards more sustainable chemistry. rsc.orgnortheastern.edu
The use of cyclopropylmethanamine as a building block in agrochemicals is another area with potential for sustainable applications. chemimpex.com Developing more effective pesticides or fertilizers could contribute to more sustainable agricultural practices. chemimpex.com
Furthermore, the integration of cyclopropylmethanamine into new materials could lead to more sustainable technologies. For example, if it can be used to create more durable polymers or coatings, this could extend the lifespan of products and reduce waste. chemimpex.com The exploration of renewable feedstocks for the synthesis of cyclopropylmethanamine is another future direction that aligns with the goals of green chemistry. cost.eu
The principles of green chemistry provide a framework for the future development and application of cyclopropylmethanamine, ensuring that its benefits are realized in an environmentally responsible manner. routledge.comrsc.orgtaylorfrancis.com
Q & A
Q. What are the established methods for synthesizing and characterizing cyclopropylmethanamine hydrate?
Cyclopropylmethanamine hydrate is typically synthesized via nucleophilic substitution or reductive amination of cyclopropane derivatives. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the cyclopropane ring and amine hydration state, alongside high-performance liquid chromatography (HPLC) for purity analysis. X-ray crystallography can resolve structural ambiguities, particularly the hydrogen-bonding network in the hydrate form. Stability tests under varying humidity and temperature conditions are critical to validate hydration consistency .
Q. How can researchers assess the compound’s basic pharmacological properties in vitro?
Standard assays include:
- Receptor binding studies : Radioligand displacement assays to identify affinity for aminergic receptors (e.g., serotonin, dopamine).
- Metabolic stability : Incubation with liver microsomes to measure half-life and cytochrome P450 interactions.
- Solubility and permeability : Use shake-flask methods for aqueous solubility and Caco-2 cell monolayers for intestinal absorption potential. Ensure controls account for hydrate-to-anhydrous form transitions during experiments .
Advanced Research Questions
Q. How should experimental designs be optimized to address conflicting data in cyclopropylmethanamine hydrate’s pharmacological activity?
Contradictions in potency or selectivity across studies often stem from hydration state variability or assay conditions (e.g., pH, solvent). Mitigation strategies:
- Controlled hydration protocols : Standardize storage (desiccants, inert atmosphere) and validate hydration via Karl Fischer titration.
- Dose-response redundancy : Test multiple batches in parallel to isolate batch-specific anomalies.
- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile discrepancies in published IC₅₀ values .
Q. What advanced analytical techniques resolve cyclopropylmethanamine hydrate’s degradation pathways?
Degradation studies under stress conditions (heat, light, oxidation) should employ:
Q. How can computational modeling enhance structure-activity relationship (SAR) studies for this compound?
Molecular docking (AutoDock, Schrödinger) evaluates interactions with biological targets, focusing on the cyclopropane ring’s steric effects and the hydrated amine’s hydrogen-bonding capacity. Molecular dynamics simulations (AMBER, GROMACS) assess conformational stability in aqueous vs. lipid environments. Pair these with QSAR models trained on analog datasets to predict off-target effects .
Q. What methodologies ensure reproducibility in synthesizing enantiomerically pure cyclopropylmethanamine hydrate?
Chiral resolution techniques include:
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with polar organic mobile phases.
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereocontrolled cyclopropanation. Document crystalization conditions (solvent, cooling rate) to prevent racemization during hydrate formation .
Q. How do researchers investigate the compound’s toxicological mechanisms in vivo?
- In silico toxicology : Use tools like Derek Nexus or ProTox-II to predict hepatotoxicity or mutagenicity.
- In vivo models : Dose rodents with radiolabeled compound (¹⁴C) to track metabolite distribution.
- Omics integration : Transcriptomics (RNA-seq) and metabolomics (LC-MS) identify pathway disruptions. Ensure ethical compliance with institutional animal care protocols .
Methodological Best Practices
- Literature reviews : Use PubMed/Scifinder to filter studies by hydration state and analytical methods (e.g., exclude entries without NMR validation) .
- Data validation : Cross-reference spectral data with databases (NIST Chemistry WebBook) to confirm purity .
- Ethical reporting : Disclose synthesis batch variability and hydration controls in publications to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
